molecular formula C15H17N3O2 B15041203 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B15041203
M. Wt: 271.31 g/mol
InChI Key: CVNPXYJWSSOPBX-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 2-hydroxyacetophenone with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its combination of a hydroxyphenyl group, a pyrrole ring, and an acetohydrazide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O2/c1-11(13-7-3-4-8-14(13)19)16-17-15(20)10-12-6-5-9-18(12)2/h3-9,19H,10H2,1-2H3,(H,17,20)/b16-11+

InChI Key

CVNPXYJWSSOPBX-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.